molecular formula C38H54Cl2N4O B3026478 Cy5-Amine chloride hydrochloride CAS No. 1807529-70-9

Cy5-Amine chloride hydrochloride

Cat. No.: B3026478
CAS No.: 1807529-70-9
M. Wt: 653.8 g/mol
InChI Key: ATDODHVIKOGGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy5-Amine chloride hydrochloride typically involves the reaction of Cyanine5 dye with amine groupsThis method allows for the efficient coupling of the dye with terminal alkynes .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: Cy5-Amine chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Coupling Reactions: It can react with carboxyl groups to form stable amide bonds.

    Oxidation and Reduction Reactions: The dye can undergo redox reactions under specific conditions.

Common Reagents and Conditions:

    Copper Catalysts: Used in CuAAC reactions.

    Carboxyl-Containing Compounds: For coupling reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products: The major products formed from these reactions include various labeled biomolecules and polymers, which are used in imaging and diagnostic applications .

Scientific Research Applications

Cy5-Amine chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cy5-Amine chloride hydrochloride involves its ability to absorb light at a specific wavelength and emit fluorescence. The dye’s fluorescence properties are influenced by its electronic environment, which can change based on the molecular interactions and conformations of the labeled biomolecules. This makes it an excellent tool for studying dynamic processes in real-time .

Comparison with Similar Compounds

Structural and Functional Comparison

Parameter Cy5-Amine Chloride Hydrochloride Cy5 NHS Ester Cy3-Amine
Reactive Group Primary amine (-NH2) NHS ester Primary amine (-NH2)
Absorption (nm) 649–652 649–652 550–554
Emission (nm) 670–674 670–674 570–574
Solubility Water/DMSO DMF/DMSO Water/DMSO
Applications Antibody labeling, nucleic acid probes Protein labeling Cell imaging

Photostability and Quantum Yield

  • Cy5 derivatives generally exhibit lower photostability than Cy7 due to longer excitation wavelengths but higher quantum yields than Cy3 .

Bioconjugation Efficiency

  • Cy5-Amine’s primary amine group reacts with carboxylates or carbonyl groups (e.g., via EDC/sulfo-NHS coupling), while NHS esters target lysine residues. Cy5-Amine may show slower conjugation kinetics compared to NHS esters .

Critical Notes:

  • Toxicity and Handling: Unlike Cetylpyridinium Chloride (a toxic surfactant ), Cy5-Amine is generally non-toxic in standard imaging applications but requires protection from light to prevent photobleaching.
  • Regulatory Information : Cyanine dyes often lack standardized CAS numbers or hazard classifications comparable to industrial chemicals like Guanidine hydrochloride .

Properties

IUPAC Name

6-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDODHVIKOGGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cy5-Amine chloride hydrochloride
Cy5-Amine chloride hydrochloride
Cy5-Amine chloride hydrochloride
Cy5-Amine chloride hydrochloride
Cy5-Amine chloride hydrochloride
Cy5-Amine chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.